![molecular formula C32H62Cl2P2 B14441914 Phosphonium, [1,4-phenylenebis(methylene)]bis[tributyl-, dichloride CAS No. 79428-94-7](/img/structure/B14441914.png)
Phosphonium, [1,4-phenylenebis(methylene)]bis[tributyl-, dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonium, [1,4-phenylenebis(methylene)]bis[tributyl-, dichloride] is a chemical compound with the molecular formula C44H38Cl2P2. It is also known as p-xylylenebis(triphenylphosphonium chloride). This compound is typically used in laboratory settings and has various applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphonium, [1,4-phenylenebis(methylene)]bis[tributyl-, dichloride] involves the reaction of triphenylphosphine with p-xylylene dichloride. The reaction is typically carried out in an organic solvent such as dichloromethane or toluene under reflux conditions. The product is then purified by recrystallization from a suitable solvent .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Phosphonium, [1,4-phenylenebis(methylene)]bis[tributyl-, dichloride] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The chloride ions can be substituted with other nucleophiles such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphines, and substituted phosphonium salts. These products have various applications in organic synthesis and catalysis .
Wissenschaftliche Forschungsanwendungen
Phosphonium, [1,4-phenylenebis(methylene)]bis[tributyl-, dichloride] has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is used in the study of biological systems and as a probe for investigating cellular processes.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of phosphonium, [1,4-phenylenebis(methylene)]bis[tributyl-, dichloride] involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to specific sites, leading to changes in cellular processes and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to phosphonium, [1,4-phenylenebis(methylene)]bis[tributyl-, dichloride] include:
- p-Xylylenebis(triphenylphosphonium chloride)
- 1,4-Phenylenebis(phosphonic acid)
- Polyoxometalate–viologen hybrids
Uniqueness
This compound] is unique due to its specific structure and reactivity. It has distinct properties that make it suitable for various applications in scientific research and industry. Its ability to undergo multiple types of chemical reactions and its potential use in drug delivery systems highlight its versatility and importance .
Eigenschaften
CAS-Nummer |
79428-94-7 |
|---|---|
Molekularformel |
C32H62Cl2P2 |
Molekulargewicht |
579.7 g/mol |
IUPAC-Name |
tributyl-[[4-(tributylphosphaniumylmethyl)phenyl]methyl]phosphanium;dichloride |
InChI |
InChI=1S/C32H62P2.2ClH/c1-7-13-23-33(24-14-8-2,25-15-9-3)29-31-19-21-32(22-20-31)30-34(26-16-10-4,27-17-11-5)28-18-12-6;;/h19-22H,7-18,23-30H2,1-6H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
VXXRXAYLAUWBSK-UHFFFAOYSA-L |
Kanonische SMILES |
CCCC[P+](CCCC)(CCCC)CC1=CC=C(C=C1)C[P+](CCCC)(CCCC)CCCC.[Cl-].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-hydrazinyl-6-[(E)-2-phenylethenyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B14441859.png)

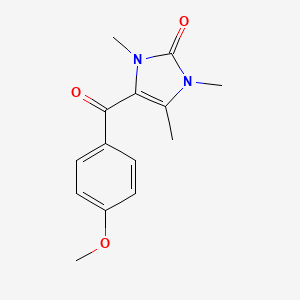
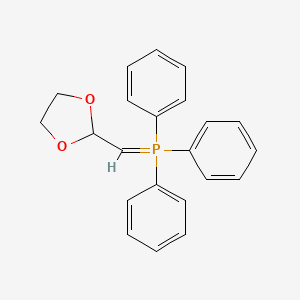
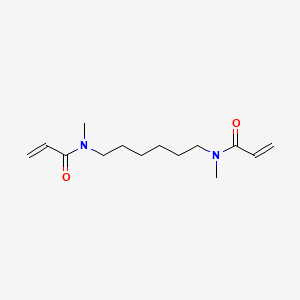
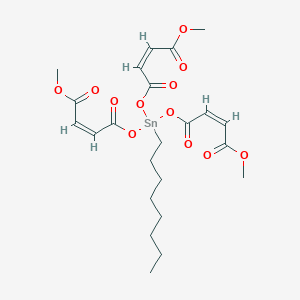
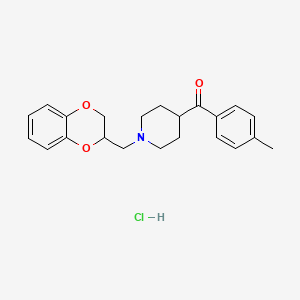
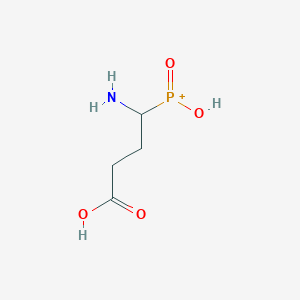
![(2S)-2-amino-N-[2-(2-benzoyl-4-chloro-N-methylanilino)acetyl]-3-methylbutanamide;oxalic acid](/img/structure/B14441912.png)

